molecular formula C20H20FNO4 B601697 (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one CAS No. 528565-93-7

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Cat. No. B601697
M. Wt: 357.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one oxygen and one nitrogen atom . They have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazolidinone ring, along with the presence of fluorophenyl and phenyl groups. The stereochemistry at the 3rd and 5th positions is indicated by the (S) and ® prefixes respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazolidinone ring and the fluorophenyl group. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase its stability and lipophilicity .

Scientific Research Applications

Synthesis of Ezetimibe Intermediate

A significant application of (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is in the synthesis of ezetimibe, a cholesterol absorption inhibitor. Efficient enzymatic methods, such as lipase-catalyzed reactions, have been developed for its synthesis. The S-diastereomer of this compound, synthesized through transesterification and hydrolysis reactions, is crucial for producing ezetimibe (Singh, Goel, Rai, & Banerjee, 2013). Another method involves the use of carbonyl reductase coupled with glucose dehydrogenase, resulting in high conversion and diastereomeric excess (Liu et al., 2017).

Crystal Structure Analysis

The compound's crystal structure has been studied, revealing three molecules of the title compound and two solvent water molecules in the asymmetric unit. This study helps in understanding its molecular geometry and potential interactions (Wang et al., 2017).

Antibacterial Agent Research

Although slightly different in structure, related oxazolidinone compounds have been evaluated for their potential as antibacterial agents. For example, oxazolidinones like U-100592 and U-100766 have shown in vitro antibacterial activities against various clinically significant pathogens (Zurenko et al., 1996). This indicates the broader potential of oxazolidinone derivatives in medical research.

Synthesis Process Improvement

Efforts have been made to improve the synthesis process of ezetimibe, involving the compound as an intermediate. These improvements aim for higher yield, less raw material consumption, and easier industrial-scale production, demonstrating the compound's significance in pharmaceutical manufacturing (Jian, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. Given the wide range of uses for oxazolidinones, there could be many possibilities .

properties

IUPAC Name

(4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZNWOHQJYCEL-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

CAS RN

528565-93-7
Record name (S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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